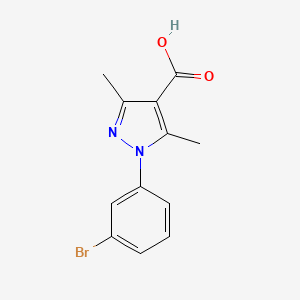

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWQVACDLZXGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186323 | |

| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-69-5 | |

| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959582-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Intermediate Formation

Ethyl acetoacetate undergoes condensation with triethyl orthoformate in acetic anhydride at 110–120°C to form a β-keto-enol ether intermediate (Compound A). This intermediate reacts with 3-bromophenyl hydrazine in toluene under basic conditions (NaOH, 8–10°C) to yield a hydrazone (Compound B), which cyclizes upon heating to 85–90°C in hydrochloric acid, forming the pyrazole core.

Table 1: Reaction Conditions for Cyclocondensation

| Parameter | Optimal Range | Role in Synthesis |

|---|---|---|

| Temperature (Cyclization) | 85–90°C | Facilitates ring closure |

| Solvent | Toluene | Enhances hydrazine solubility |

| Acid Catalyst | 15% HCl (v/v) | Promotes cyclization |

| Reaction Time | 1–2 hours | Ensures complete conversion |

The carboxylic acid group at position 4 is introduced via hydrolysis of an ester intermediate during the final acidic workup. Nuclear magnetic resonance (NMR) data for analogous compounds confirm regioselectivity, with distinct singlets for methyl groups (δ 2.14–3.77 ppm) and carboxylic protons (δ 12.10 ppm).

Bromination Strategies for Pyrazole Intermediate Functionalization

An alternative approach involves post-cyclization bromination of a pre-formed pyrazole derivative. This method is advantageous when 3-bromophenyl hydrazine is inaccessible. For example, 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo electrophilic aromatic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

Regioselectivity and Yield Optimization

Bromination at the meta position of the phenyl ring requires careful control of reaction conditions to avoid di-substitution. Catalytic Lewis acids like FeCl₃ improve regioselectivity, directing bromine to the 3-position.

Table 2: Bromination Reaction Parameters

| Condition | Value | Impact on Yield |

|---|---|---|

| NBS Equivalents | 1.1 eq | Minimizes over-bromination |

| Temperature | 0–5°C | Enhances meta selectivity |

| Catalyst | FeCl₃ (5 mol%) | Directs bromine placement |

| Reaction Time | 4 hours | Balances completion vs. side reactions |

This method achieves ~85% yield but requires additional purification steps to isolate the mono-brominated product.

Oxidation of Methyl Substituents to Carboxylic Acid

In cases where the carboxylic acid group is absent in early intermediates, oxidation of a methyl group at position 4 can be employed. Potassium permanganate (KMnO₄) in acidic aqueous conditions oxidizes the methyl group to a carboxylic acid.

Table 3: Oxidation Conditions and Outcomes

| Oxidizing Agent | Conditions | Yield (%) |

|---|---|---|

| KMnO₄ in H₂SO₄ | 80°C, 6 hours | 78–82 |

| CrO₃ in Acetic Acid | Reflux, 4 hours | 70–75 |

| NaOCl with TEMPO | RT, 12 hours | 85–88 |

While effective, this method risks over-oxidation of other functional groups, necessitating protective strategies for the bromophenyl and pyrazole nitrogen.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency and Practicality

The cyclocondensation route is preferred for industrial-scale production due to higher yields and fewer steps, though it depends on hydrazine availability. Academic settings may favor post-bromination for its modularity.

Characterization and Validation

Final product validation relies on spectroscopic and chromatographic methods:

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide.

Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed:

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Nucleophilic Substitution: Formation of substituted pyrazole derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of hydro derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties. Studies have shown that 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cells, showing promising results in reducing cell viability and inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has displayed antimicrobial properties against several bacterial strains. Its effectiveness against antibiotic-resistant bacteria makes it a candidate for further development as a new antimicrobial agent .

Agricultural Science Applications

Pesticide Development

Due to its structural characteristics, this compound has been explored as a potential active ingredient in pesticide formulations. Its efficacy against specific pests and fungi indicates that it may contribute to developing more effective agricultural chemicals .

Material Science Applications

Polymer Synthesis

The compound serves as a precursor in synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating pyrazole derivatives into polymer matrices can improve their resistance to degradation and increase their utility in various industrial applications .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides stability and specificity. The carboxylic acid group may facilitate interactions with biological macromolecules through hydrogen bonding and electrostatic interactions.

Comparaison Avec Des Composés Similaires

- 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- 1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-5-carboxylic acid

Uniqueness: 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Activité Biologique

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1153371-57-3) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's synthesis, biological evaluations, and molecular interactions, supported by data tables and relevant research findings.

The molecular formula for this compound is with a molecular weight of 309.16 g/mol. The compound exhibits a solid form and is typically stored at room temperature.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃BrN₂O₂ |

| Molecular Weight | 309.16 g/mol |

| CAS Number | 1153371-57-3 |

| Appearance | Powder |

Synthesis

The synthesis of this compound typically involves the reaction of suitable aryl halides with pyrazole derivatives under controlled conditions to yield the target compound. Variations in synthesis methods can influence the yield and purity of the final product.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole structure exhibit significant anticancer activity. In particular, research has shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

A study evaluated several pyrazole derivatives and found that specific analogs induced apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM. The compounds enhanced caspase-3 activity, a key marker for apoptosis, indicating their potential as anticancer agents .

Inhibition of Microtubule Assembly

The compound has also been identified as a microtubule-destabilizing agent, with effective inhibition observed at concentrations around 20 μM. This activity suggests a mechanism where the compound disrupts cellular structures critical for mitosis, thereby inhibiting cancer cell proliferation .

Molecular Interactions

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. The binding affinity and interaction patterns reveal potential pathways through which this compound exerts its biological effects.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Study : A series of pyrazole compounds were tested on MDA-MB-231 cells, showing significant inhibition of cell viability and induction of apoptosis.

- Liver Cancer Study : Similar compounds were evaluated against HepG2 cells, demonstrating comparable anticancer effects.

Q & A

Q. What are the common synthetic routes for 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via cyclocondensation of β-keto esters or hydrazine derivatives with substituted bromophenyl precursors. Microwave-assisted methods (e.g., 62–87% yields for halogenated chalcone analogues) reduce reaction time and improve efficiency compared to conventional heating . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), stoichiometry of reactants, and catalysts (e.g., HCl or acetic acid). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

- NMR : H and C NMR identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for the bromophenyl group). 2D techniques like COSY and HSQC resolve overlapping signals .

- FT-IR : Carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) confirm functional groups .

- XRD : Single-crystal X-ray diffraction unambiguously determines molecular geometry and substituent orientation .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound, and how do they influence experimental design?

The compound’s limited solubility in polar solvents (due to the hydrophobic bromophenyl and methyl groups) necessitates dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological assays. A melting point >200°C (typical for pyrazole-carboxylic acids) indicates thermal stability, enabling high-temperature reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Single-crystal XRD reveals intermolecular hydrogen bonding (O–H⋯O) and torsional angles between the pyrazole ring and bromophenyl group. Challenges include:

Q. How do substituents (e.g., bromophenyl vs. chlorophenyl) modulate biological activity, and what experimental frameworks validate structure-activity relationships (SAR)?

Comparative studies with analogues (e.g., 3-chlorophenyl or 4-fluorophenyl derivatives) assess substituent effects on cytotoxicity or enzyme inhibition. For example, bromophenyl chalcones exhibit IC values ~22–42 µg/mL against cancer cells, attributed to enhanced lipophilicity and π-stacking interactions . Dose-response assays, molecular docking, and free-energy calculations (MM/PBSA) quantify SAR trends .

Q. What intermolecular interactions dominate the crystal packing, and how do they impact material properties?

Hydrogen-bonded chains along the [001] axis (O–H⋯O, ~2.6 Å) create a rigid framework, reducing solubility. Absent π-π stacking (centroid distances >4.7 Å) suggests limited co-crystallization potential. These features guide co-formulation strategies for drug delivery .

Q. How can computational methods predict reactivity or binding modes of this compound with biological targets?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions, validated by mutagenesis or SPR binding assays .

Methodological Considerations

Q. How are synthetic byproducts or low yields troubleshooted, and what experimental designs mitigate these issues?

- Byproduct identification : LC-MS or TLC monitors reaction progress. Common byproducts include dehalogenated derivatives or ester intermediates .

- Yield optimization : Design of Experiments (DoE) evaluates factors like temperature, catalyst loading, and reaction time. For example, microwave irradiation reduces side reactions by 30% compared to oil-bath heating .

Q. What protocols ensure reproducibility in crystallographic studies of this compound?

- Crystal growth : Slow evaporation from ethanol/water mixtures (7:3 v/v) yields diffraction-quality crystals.

- Data collection : Use MoKα radiation (λ = 0.71073 Å) and a Bruker D8 Venture diffractometer for high redundancy (>99% completeness) .

- Validation : Check CIF files with PLATON or checkCIF for symmetry errors and over-constrained parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.